2,4-Dichlorobenzyl isothiocyanate
Overview
Description
2,4-Dichlorobenzyl isothiocyanate is a chemical compound that has been studied for its potential antitumor and antifilarial properties. It is related to a class of compounds that have been synthesized and evaluated for their biological activities. The compound has shown significant activity against certain types of leukemia cells and filarial worms in preclinical studies.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, involves chemical transformations starting from 2-amino-4-(chloromethyl)thiazole. This process demonstrates the potential for creating a variety of isothiocyanate derivatives, which could include 2,4-dichlorobenzyl isothiocyanate, by altering the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-dichlorobenzyl isothiocyanate has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related dithiocyanate compound was determined to be monoclinic with specific lattice parameters, indicating the possibility of a stable crystalline form for 2,4-dichlorobenzyl isothiocyanate as well .
Chemical Reactions Analysis
Isothiocyanate compounds can participate in a range of chemical reactions, including electrophilic addition, as evidenced by the synthesis of a dithiocyanate monohydrate through a double electrophilic addition reaction . This reactivity suggests that 2,4-dichlorobenzyl isothiocyanate could also undergo similar reactions, which could be useful in further chemical modifications or in understanding its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate compounds are influenced by their molecular structure. For example, the weak interactions, such as hydrogen bonds and stacking interactions, play a crucial role in the stability and properties of these compounds. The luminescent and magnetic properties of some isothiocyanate-based molecular solids have been studied, showing weak antiferromagnetic coupling and luminescence in the UV-light region . These findings provide a basis for predicting the properties of 2,4-dichlorobenzyl isothiocyanate, which may exhibit similar characteristics due to its structural similarities.
Scientific Research Applications
Synthesis and Chemical Properties
Isothiocyanates (ICTs), including 2,4-Dichlorobenzyl isothiocyanate, are known for their versatile applications due to their anticancer, antimicrobial, antibiotic, and anti-inflammatory properties. The synthesis of isothiocyanates has been extensively studied, with various methodologies such as microwave-assisted synthesis and the use of desulfurization agents, highlighting the chemical versatility of these compounds (Eschliman & Bossmann, 2019).
Antimicrobial Activity
Isothiocyanates extracted from cruciferous plants exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness. This suggests their potential as tools against antibiotic-resistant bacteria (Dias, Aires, & Saavedra, 2014).
Conformational and Spectroscopic Analysis
Research on the conformational and spectroscopic characteristics of isothiocyanates, including 2,4-xylyl isothiocyanate, has been conducted to understand their molecular behavior. This includes studies on vibrational wavenumbers and chemical shifts, providing insights into their structural and electronic properties (Cinar et al., 2015).
Anticancer Mechanisms
Isothiocyanates are notable for their role in inhibiting chemical carcinogenesis by affecting Phase 1 and Phase 2 enzymes involved in carcinogen metabolism. This dual mechanism suggests their potential use in cancer chemoprevention (Zhang & Talalay, 1998); (Hecht, 1999).
Isothiocyanates in Flow Chemistry
The rapid generation of isothiocyanates in a flow chemistry setting has been researched for efficient and immediate application in various chemical reactions. This involves direct conversion techniques that minimize the need for conventional work-up or purification, showcasing the practical applicability of isothiocyanates in chemical synthesis (Baumann & Baxendale, 2013).
Antimicrobial Synthesis from Isothiocyanates
Studies have also focused on synthesizing different heterocyclic systems from isothiocyanates like 2-Furoyl isothiocyanate, showing promising antimicrobial activities. This highlights the role of isothiocyanates as building blocks in creating biologically active compounds (Hemdan, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-1-(isothiocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPXEMPVDMDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172378 | |
Record name | 2,4-Dichlorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl isothiocyanate | |
CAS RN |
18967-41-4 | |
Record name | 2,4-Dichlorobenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18967-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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